6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-ethylpiperazinyl group at position 2 and a methyl group at position 6. A thioxothiazolidinone moiety is conjugated via a (5Z)-configured methylene bridge to the pyrido[1,2-a]pyrimidin-3-yl group, while a hexanoic acid chain is attached to the thiazolidinone nitrogen. Its molecular formula is C₂₅H₃₁N₅O₄S₂, with an average mass of 529.674 g/mol and a monoisotopic mass of 529.181746 g/mol .
Properties
CAS No. |
618076-77-0 |
|---|---|
Molecular Formula |
C25H31N5O4S2 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C25H31N5O4S2/c1-3-27-11-13-28(14-12-27)22-18(23(33)30-16-17(2)8-9-20(30)26-22)15-19-24(34)29(25(35)36-19)10-6-4-5-7-21(31)32/h8-9,15-16H,3-7,10-14H2,1-2H3,(H,31,32)/b19-15- |
InChI Key |
OHWXCXPIYYSYJB-CYVLTUHYSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves several steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step typically involves the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions.
Introduction of the Ethylpiperazine Group: This is achieved through nucleophilic substitution reactions, where the ethylpiperazine moiety is introduced to the core structure.
Formation of the Thioxothiazolidin Ring: This involves the cyclization of thioamide derivatives with appropriate reagents.
Final Coupling with Hexanoic Acid: The final step involves coupling the intermediate with hexanoic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thioxothiazolidinone derivatives with variable substituents influencing physicochemical and pharmacological properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Modifications and Molecular Weight: The target compound’s 7-methyl group on the pyrido[1,2-a]pyrimidinone ring distinguishes it from the analog in , which lacks this substituent. Compared to phenylpiperazinyl derivatives (e.g., 6-(4-phenylpiperazin-1-yl)pyridine-3-carbonitrile ), the 4-ethylpiperazinyl group in the target compound may reduce aromatic stacking interactions but increase solubility due to the ethyl group’s lower hydrophobicity.
Functional Group Impact: The hexanoic acid chain in the target compound confers higher water solubility relative to shorter-chain analogs like the phenylpropanoic acid derivative in . However, its molecular weight (~529 g/mol) approaches the upper limit for drug-likeness (Lipinski’s rule), which may limit oral bioavailability . The thioxothiazolidinone moiety is conserved across analogs (e.g., ). Its electrophilic thiocarbonyl group may facilitate covalent interactions with biological targets, such as cysteine residues in enzymes .
Stereochemical Considerations: The (5Z)-configured methylene bridge in the target compound enforces a planar orientation between the pyrido[1,2-a]pyrimidinone and thioxothiazolidinone moieties.
Spectroscopic Signatures: IR spectra of similar thioxothiazolidinones (e.g., 1702 cm⁻¹ for C=O in ) align with the target compound’s expected carbonyl stretches (~1700–1680 cm⁻¹), confirming the presence of the 4-oxo-thiazolidinone group .
Biological Activity
The compound 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrimidine ring, thiazolidine moiety, and hexanoic acid side chain, positions it as a candidate for various biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N6O4S, with a molecular weight of approximately 593.73 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N6O4S |
| Molecular Weight | 593.73 g/mol |
| Structure | Complex organic compound |
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial effects. The piperazine group is often associated with neuroactive properties, while the pyrido[1,2-a]pyrimidine structure is known for its anticancer potential.
Potential Biological Activities:
- Anticancer Activity : The compound may inhibit cell proliferation in various cancer cell lines due to its structural similarities with known anticancer agents.
- Antimicrobial Activity : Initial assessments suggest efficacy against certain pathogens.
- Neuroactive Properties : The piperazine moiety could contribute to potential neuroactivity.
Research Findings and Case Studies
Research into similar compounds has provided insights into the potential biological activities of this compound.
Comparative Analysis
Several compounds with structural similarities have been studied for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Abemaciclib | Piperazine and pyrimidine core; used in cancer therapy | Selective CDK inhibitor |
| Gleevec | Piperazine ring; used for chronic myeloid leukemia | Tyrosine kinase inhibitor |
| Pazopanib | Contains a piperazine moiety; used in cancer treatment | Angiogenesis inhibitor |
The exact mechanism of action for 6-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-y)methylene)-4-oxo-2-thioxothiazolidin-3-y)hexanoic acid remains to be fully elucidated. However, it is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
